4-[[5-bromo-4-[[(2S)-1-hydroxypropan-2-yl]amino]pyrimidin-2-yl]amino]benzenesulfonamide
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Overview
Description
4-[[5-bromo-4-[[(2S)-1-hydroxypropan-2-yl]amino]pyrimidin-2-yl]amino]benzenesulfonamide is a complex organic compound characterized by its bromine and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidin-2-yl core. One common approach is the reaction of 5-bromo-4-aminopyrimidin-2-ol with (2S)-1-hydroxypropan-2-amine under controlled conditions. The resulting intermediate is then reacted with benzenesulfonamide to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This may involve the use of catalysts, specific solvents, and precise temperature control to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of different substituted pyrimidines or benzenesulfonamides.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
5-bromo-4-aminopyrimidin-2-ol
(2S)-1-hydroxypropan-2-amine
Benzenesulfonamide
Uniqueness: 4-[[5-bromo-4-[[(2S)-1-hydroxypropan-2-yl]amino]pyrimidin-2-yl]amino]benzenesulfonamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C13H16BrN5O3S |
---|---|
Molecular Weight |
402.27 g/mol |
IUPAC Name |
4-[[5-bromo-4-[[(2S)-1-hydroxypropan-2-yl]amino]pyrimidin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C13H16BrN5O3S/c1-8(7-20)17-12-11(14)6-16-13(19-12)18-9-2-4-10(5-3-9)23(15,21)22/h2-6,8,20H,7H2,1H3,(H2,15,21,22)(H2,16,17,18,19)/t8-/m0/s1 |
InChI Key |
MJIALGDLOLWBRQ-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CO)NC1=NC(=NC=C1Br)NC2=CC=C(C=C2)S(=O)(=O)N |
Canonical SMILES |
CC(CO)NC1=NC(=NC=C1Br)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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